![molecular formula C5H5N3O4 B1593568 2-(2-Nitro-1H-imidazol-1-yl)acetic acid CAS No. 22813-32-7](/img/structure/B1593568.png)
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Overview
Description
“2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 22813-32-7 . It has a molecular weight of 171.11 . The IUPAC name for this compound is (2-nitro-1H-imidazol-1-yl)acetic acid .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI code for “2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is 1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2, (H,9,10) .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Ocular Effects
- Synthesis and Ocular Effects in Medicinal Chemistry : A study by Oresmaa et al. (2005) discussed the synthesis of novel 1-R-imidazole-2-nitrolic acids from oximes. These compounds were tested for their effects on ocular variables such as intraocular pressure and cyclic guanosine-3,5'-monophosphate formation in porcine iris-ciliary body (Oresmaa et al., 2005).
Synthesis and Characterization
- Synthesis in Organic Chemistry : Mirzaei et al. (2008) described the oxidation of metronidazole leading to the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which was further processed to produce various compounds. This research highlights the versatility of the compound in organic synthesis (Mirzaei et al., 2008).
- Structural Analysis in Chemistry : Gan and Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with other compounds, resulting in triphenyltin and tricyclohexyltin acetates. These compounds exhibited different coordination modes, emphasizing the structural versatility of 2-(1H-imidazol-1-yl)acetic acid (Gan & Tang, 2011).
Pharmacological Studies
- Antimicrobial Agents Synthesis : Narwal et al. (2012) synthesized and tested various imidazole derivatives for their antimicrobial activities. This research showcases the potential of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Drug Synthesis and Evaluation
- Drug Synthesis and Biological Evaluation : The synthesis and biological evaluation of compounds derived from 2-(2-nitro-1H-imidazol-1-yl)acetic acid have been explored in several studies. Jenkins et al. (1990) evaluated these compounds as radiosensitizers and cytotoxins for potential therapeutic applications (Jenkins et al., 1990).
- Organocatalyst in Green Chemistry : Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in environmentally-friendly chemical synthesis (Nazari et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole derivatives generally have high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Some imidazole derivatives have been shown to exhibit lethal activity against pathogenic protozoan parasites , suggesting that they may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s solubility in water and other polar solvents can influence its distribution in the body and its interaction with its targets.
properties
IUPAC Name |
2-(2-nitroimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGDUVFDYKZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20316397 | |
Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitro-1H-imidazol-1-yl)acetic acid | |
CAS RN |
22813-32-7 | |
Record name | 22813-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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